Cas no 208941-51-9 ([1,1'-Biphenyl]-3-methanol,3',5'-dichloro-)

[1,1'-Biphenyl]-3-methanol,3',5'-dichloro- is a biphenyl derivative featuring a hydroxymethyl group at the 3-position and dichloro substitutions at the 3' and 5' positions. This compound is of interest in organic synthesis and pharmaceutical research due to its rigid biphenyl backbone and functional group versatility. The dichloro substitutions enhance its potential as an intermediate for further derivatization, while the hydroxymethyl group offers reactivity for esterification or etherification. Its structural properties make it suitable for applications in ligand design, agrochemicals, and materials science. The compound exhibits moderate stability under standard conditions, facilitating handling and storage in laboratory settings.
[1,1'-Biphenyl]-3-methanol,3',5'-dichloro- structure
208941-51-9 structure
Product Name:[1,1'-Biphenyl]-3-methanol,3',5'-dichloro-
CAS No:208941-51-9
MF:C13H10Cl2O
MW:253.123901844025
CID:253637
PubChem ID:15398716
Update Time:2025-06-11

[1,1'-Biphenyl]-3-methanol,3',5'-dichloro- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-3-methanol,3',5'-dichloro-
    • (3',5'-DICHLOROBIPHENYL-3-YL)-METHANOL
    • [3-(3,5-dichlorophenyl)phenyl]methanol
    • 3-(3,5-Dichlorophenyl)benzyl alcohol
    • AG-E-53417
    • AGN-PC-00P4F8
    • CHEMBL338245
    • CTK4E5405
    • SureCN410767
    • (3',5'-dichlorobiphenyl-3-yl)methanol
    • (3',5'-Dichloro-[1,1'-biphenyl]-3-yl)methanol
    • (3,5-DICHLOROBIPHENYL-3-YL)-METHANOL
    • 208941-51-9
    • SCHEMBL410767
    • (3',5'-Dichloro[1,1'-biphenyl]-3-yl)methanol
    • DTXSID50572383
    • [1,1'-Biphenyl]-3-methanol, 3',5'-dichloro-
    • MDL: MFCD06858707
    • Inchi: 1S/C13H10Cl2O/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7,16H,8H2
    • InChI Key: NDUNKFCLOGGUEY-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1)C1=CC=CC(CO)=C1)Cl

Computed Properties

  • Exact Mass: 252.01100
  • Monoisotopic Mass: 252.0108703g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.315
  • Boiling Point: 393.9 °C at 760 mmHg
  • Flash Point: 147.5 °C
  • PSA: 20.23000
  • LogP: 4.15270

[1,1'-Biphenyl]-3-methanol,3',5'-dichloro- Customs Data

  • HS CODE:2906299090
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

[1,1'-Biphenyl]-3-methanol,3',5'-dichloro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12097012-1g
(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)methanol
208941-51-9 97%
1g
$360 2024-07-24

Additional information on [1,1'-Biphenyl]-3-methanol,3',5'-dichloro-

Professional Introduction to [1,1'-Biphenyl]-3-methanol,3',5'-dichloro (CAS No. 208941-51-9)

[1,1'-Biphenyl]-3-methanol,3',5'-dichloro (CAS No. 208941-51-9) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its biphenyl core structure modified with methoxy and chloro substituents, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of [1,1'-Biphenyl]-3-methanol,3',5'-dichloro features a biphenyl ring system connected by a methoxy group at the 3-position and chloro groups at the 3' and 5' positions. This specific arrangement imparts distinct electronic and steric properties to the molecule, making it a versatile building block for the development of novel pharmaceutical agents. The presence of chlorine atoms enhances the electrophilicity of the aromatic ring, facilitating further functionalization through various chemical reactions such as nucleophilic aromatic substitution and cross-coupling reactions.

In recent years, researchers have been exploring the potential applications of [1,1'-Biphenyl]-3-methanol,3',5'-dichloro in the synthesis of small-molecule drugs targeting various therapeutic areas. One notable area of interest is its utility in developing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The chlorine substituents on the biphenyl ring can be selectively modified to introduce pharmacophores that interact with specific protein targets. For instance, studies have demonstrated that derivatives of this compound can exhibit inhibitory activity against tyrosine kinases by binding to their active sites.

Another emerging application of [1,1'-Biphenyl]-3-methanol,3',5'-dichloro is in the field of organic electronics. The compound's rigid biphenyl backbone and electron-withdrawing chloro groups make it an excellent candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have reported the incorporation of this molecule into polymer semiconductors, which improves charge transport properties and enhances device performance. The methoxy group at the 3-position also provides a handle for further functionalization, allowing for fine-tuning of electronic characteristics.

The synthesis of [1,1'-Biphenyl]-3-methanol,3',5'-dichloro involves multi-step organic transformations that require precise control over reaction conditions. Typically, the synthesis begins with the bromination or chlorination of biphenyl derivatives followed by selective methylation and cross-coupling reactions. Advanced techniques such as palladium-catalyzed Suzuki-Miyaura couplings have been employed to introduce additional aryl groups with high regioselectivity. The use of modern spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) ensures the structural integrity of the final product.

Recent advancements in computational chemistry have also contributed to a deeper understanding of the reactivity and properties of [1,1'-Biphenyl]-3-methanol,3',5'-dichloro. Molecular modeling studies have revealed insights into how different substituents influence electronic distributions across the biphenyl ring system. These insights are invaluable for designing next-generation compounds with enhanced binding affinity and improved pharmacokinetic profiles. Additionally, computational methods have been used to predict potential side reactions and optimize synthetic pathways, reducing experimental trial-and-error.

The pharmaceutical industry has shown particular interest in [1,1'-Biphenyl]-3-methanol,3',5'-dichloro due to its potential as a scaffold for drug discovery. Its structural features allow for easy modification at multiple positions, enabling chemists to explore a wide range of chemical space. Several academic groups have published reports on novel derivatives synthesized from this compound that exhibit promising biological activities. For example, modifications at the 5-chloro position have led to compounds with enhanced antimicrobial properties against resistant bacterial strains.

Moreover, [1,1'-Biphenyl]-3-methanol,3',5'-dichloro has found applications in agrochemical research as well. Its structural motif is similar to several known herbicides and fungicides, suggesting potential utility in crop protection chemicals. Researchers are investigating how structural variations influence biological activity against pests and pathogens while maintaining environmental safety profiles.

The future prospects for [1,1'-Biphenyl]-3-methanol,3',5'-dichloro are promising as new synthetic methodologies continue to emerge. Techniques such as flow chemistry and biocatalysis offer opportunities for more efficient and sustainable production processes. Additionally, green chemistry principles are being integrated into synthetic routes to minimize waste and reduce environmental impact.

In conclusion,[1',1"-Biphenyl]-methyl-ol-[(2",4"-dicl)-phenol] (CAS No:208941-51-9) represents a significant compound in modern chemical research with diverse applications ranging from pharmaceuticals to organic electronics. Its unique structural features make it an invaluable tool for chemists seeking to develop innovative materials and bioactive molecules.

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